molecular formula C24H31N3O5 B1679770 Phebestin CAS No. 187402-73-9

Phebestin

Cat. No. B1679770
M. Wt: 441.5 g/mol
InChI Key: GGMURINELPSPEF-ANULTFPQSA-N
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Description

Phebestin is an aminopeptidase N inhibitor . It is produced by Streptomyces sp. MJ716-m3 . The empirical formula of Phebestin is C24H31N3O5 and it has a molecular weight of 441.52 .


Molecular Structure Analysis

The structure of Phebestin resembles that of bestatin with the addition of one phenylalanine moiety and one less methylene moiety in the side chain . The molecular formula of Phebestin was established as C24H31N3O5 by FAB-MS and elemental analysis .


Physical And Chemical Properties Analysis

Phebestin is a colorless powder . It is soluble in water, methanol, and dimethyl sulfoxide, but insoluble in chloroform and ethyl acetate .

Scientific Research Applications

Enhancing Immune Response

Phebestin has been studied for its potential to enhance immune responses. A notable study revealed that phebestin can increase the expression of transforming growth factor (TGF)-beta1 in mononuclear cells. This was particularly evident in CD4+CD25+ T-cells, a type of regulatory T-cell. The research showed that phebestin-treated CD4+CD25+ T-cells significantly enhanced their suppressive activity and increased the expression levels of TGF-beta1 and FoxP3. This had practical implications in ameliorating acute colitis in mice, demonstrating the potential of phebestin in supporting immune responses and potentially treating inflammatory diseases (Bank et al., 2007).

Synthesis and Methodology in Drug Development

Another aspect of phebestin research focuses on its synthesis for use in drug development. A study detailed the synthesis of phebestin using acyl cyanophosphorane methodology, which is crucial for creating protease inhibitors. This method has extended to the syntheses of related α-hydroxy amide natural products, demonstrating the versatility of phebestin in pharmaceutical synthesis and its potential role in developing new protease inhibitors (Wasserman et al., 2003).

Future Directions

Phebestin has shown promising results in the treatment of malaria, exhibiting nanomolar efficacy against Plasmodium falciparum 3D7 . This suggests that Phebestin could be a potential therapeutic agent against malaria, indicating a promising future direction for its use .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMURINELPSPEF-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172056
Record name Phebestin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phebestin

CAS RN

187402-73-9
Record name Phebestin
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Record name Phebestin
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Record name Phebestin
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Record name Phebestin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
M NaGAI, F Kojima, H Naganawa… - The Journal of …, 1997 - jstage.jst.go.jp
… The isolation of phebestin was followed by measuring the inhibitory activity against AP-Nfrom … The physico-chemical properties of phebestin are summarized in Table 1. Phebestin is …
Number of citations: 79 www.jstage.jst.go.jp
NR Ariefta, B Pagmadulam, M Hatano… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… falciparum 3D7 and aminopeptidase inhibitory activities along with the bestatin scaffold of phebestin, we investigated the in vitro inhibitory activity of phebestin, against the deadliest …
Number of citations: 2 journals.asm.org
HH Wasserman, AK Petersen, M Xia - Tetrahedron, 2003 - Elsevier
Full details are given for the syntheses of the protease inhibitors, poststatin and eurystatin by the acyl cyanophosphorane coupling procedure used for the formation of α-keto amides. …
Number of citations: 49 www.sciencedirect.com
VK Jain - SynOpen, 2019 - thieme-connect.com
A convenient and efficient method for the synthesis of (–)-bestatin, epibestatin, phebestin, and (3S,4R)-4-amino-3-hydroxy-5-phenylpentanoic acid is reported. The key step is a proline-…
Number of citations: 3 www.thieme-connect.com
HH Wasserman, M Xia, AK Petersen, MR Jorgensen… - Tetrahedron letters, 1999 - Elsevier
… We now report our synthesis of phebestin, probestin and bestatin, aminopeptidase inhibitors containing (3-amino ot-hydroxy amides. … In one procedure, we synthesized the tx-keto tripeptidic …
Number of citations: 51 www.sciencedirect.com
G Righi, C D'Achille, G Pescatore, C Bonini - Tetrahedron letters, 2003 - Elsevier
… Peptidic aminopeptidase inhibitors, bestatin, phebestin and probestin have been prepared by stereo- and regiocontrolled reactions from a common α,β-epoxy ester precursor …
Number of citations: 44 www.sciencedirect.com
N Yarla, G Pathuri, H Gali, S Terzyan… - The FASEB …, 2021 - Wiley Online Library
… CD spectrum analysis demonstrated that phebestin and probestin (10 µM) induced changes … that Interactions of phebestin and probestin with active site amino acids. Phebestin and …
Number of citations: 5 faseb.onlinelibrary.wiley.com
U Bank, J Tadje, M Täger, C Wolke… - International …, 2007 - spandidos-publications.com
… phebestin increase the expression of transforming growth factor (TGF)-ß1 in mononuclear cells. We investigated whether phebestin … + T-cells exposed to phebestin for a short time ex …
Number of citations: 13 www.spandidos-publications.com
U Bank, J Tadje, M Helmuth, S Stefin, M Täger… - … : Basic Science and …, 2006 - Springer
… phebestin (Fig. 3). Amounts of IL-10 mRNA appeared not changed upon activation of CD4 … was partly reversed by the administration of either phebestin or Lys-Z[NO2]pyrrolidide (Fig. 2). …
Number of citations: 18 link.springer.com
ME Valdés-Tresanco, YA Sánchez… - Indian Journal of …, 2021 - op.niscpr.res.in
… The complexes with bestatin derivates phebestin and probestin were obtained by using the structure of human APA (PDB ID: 4KXB) in complex with bestatin as a template; phebestin …
Number of citations: 2 op.niscpr.res.in

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